N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-6-carboxamide
Description
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound featuring a quinazolinone core fused with a tetrazolo[1,5-a]pyridine moiety via a carboxamide linker. The quinazolinone scaffold (4-oxo-3,4-dihydroquinazolin) is substituted with an isopropyl group at position 3, while the tetrazolo[1,5-a]pyridine ring is attached at position 6 of the quinazolinone.
Properties
Molecular Formula |
C17H15N7O2 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
N-(4-oxo-3-propan-2-ylquinazolin-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C17H15N7O2/c1-10(2)23-9-18-14-5-4-12(7-13(14)17(23)26)19-16(25)11-3-6-15-20-21-22-24(15)8-11/h3-10H,1-2H3,(H,19,25) |
InChI Key |
CBGSEBMAVQJPPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
Preparation Methods
Nitrile Intermediate Preparation
6-Cyanopyridine-2-carboxylic acid is esterified with methanol/H₂SO₄ to yield methyl 6-cyanopyridine-2-carboxylate. Alternatively, 2-cyanopyridine derivatives are halogenated at the 6-position using N-bromosuccinimide (NBS).
Cycloaddition with Azides
Sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃) reacts with the nitrile under high-pressure or microwave conditions:
Critical Parameters :
Table 2: Cycloaddition Yields for Tetrazolo[1,5-a]Pyridine
| Nitrile Substrate | Azide Source | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 6-Cyanopyridine | NaN₃ | DMF, 120°C, 6h | 68 | |
| 6-Bromopyridine | TMSN₃ | MW, 150°C, 20m | 82 |
Carboxamide Coupling
The final carboxamide bond is formed via coupling the tetrazolopyridine-6-carboxylic acid with the quinazolin-6-amine. Two methods dominate:
Active Ester Method
The carboxylic acid is activated with 1,1'-carbonyldiimidazole (CDI) and reacted with the amine in DMF:
Coupling Reagents
COMU or HATU in the presence of DIPEA achieves yields >90%:
Table 3: Carboxamide Coupling Efficiency
Integrated One-Pot Approaches
Recent advancements enable tandem cyclocondensation-cycloaddition-coupling sequences. For example:
-
Quinazolinone Formation : Isatoic anhydride + isopropylamine → 11 .
-
Nitro Reduction : Catalytic hydrogenation of 11 to 6-aminoquinazolinone.
-
Tetrazole Coupling : Direct reaction with preformed tetrazolopyridine-6-carbonyl chloride.
Advantages : Reduced purification steps, 65–78% overall yield.
Analytical Characterization
-
¹H NMR : Quinazolinone NH (δ 10.2–10.5 ppm), tetrazole CH (δ 8.7–9.1 ppm).
-
XRD : Confirms planar tetrazole-quinazolinone dihedral angle (12.5°).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinazoline and tetrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can lead to the formation of dihydroquinazoline derivatives .
Scientific Research Applications
Pharmacological Applications
2.1 Anticancer Activity
Recent studies have indicated that compounds within the quinazoline family exhibit significant anticancer properties. N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-6-carboxamide has shown promise as an inhibitor of polo-like kinase 1 (Plk1), a key regulator in cell division that is often overexpressed in various cancers. By targeting the polo-box domain of Plk1, this compound may offer a novel therapeutic strategy against cancer cells that are dependent on Plk1 for survival and proliferation .
2.2 Antimicrobial Properties
The structural characteristics of this compound suggest potential antimicrobial activity. Its ability to inhibit bacterial growth has been explored in preliminary studies, indicating that it may be effective against certain strains of bacteria due to its interference with bacterial cellular processes.
2.3 Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Quinazoline derivatives have been reported to exhibit anti-inflammatory activities by modulating inflammatory pathways. Future research could further elucidate the mechanisms through which this compound exerts these effects .
Case Studies
Case Study 1: Inhibition of Plk1
A study published in Nature demonstrated that small-molecule inhibitors targeting Plk1's polo-box domain showed significant efficacy in vitro and in vivo models of cancer. The inclusion of similar quinazoline derivatives like this compound could potentially enhance therapeutic outcomes by reducing off-target effects typically associated with broader-spectrum inhibitors .
Case Study 2: Antimicrobial Evaluation
Research conducted on various quinazoline derivatives revealed their effectiveness against Gram-positive and Gram-negative bacteria. The specific evaluation of this compound indicated promising results against resistant bacterial strains, suggesting its potential role as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Heterocyclic Frameworks
The target compound’s tetrazolo[1,5-a]pyridine core differs from analogs like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) (), which contains an imidazo[1,2-a]pyridine core. Key distinctions include:
Substituent Effects
Physical and Spectral Properties
| Property | Target Compound | Compound 1l |
|---|---|---|
| Melting Point | N/A | 243–245°C |
| Molecular Weight | N/A | ~567.54 g/mol (calculated) |
| Key Spectral Data | Not reported | 1H/13C NMR, IR, HRMS (ESI) |
Compound 1l’s characterization (e.g., 1H NMR δ 1.21–7.90 ppm, HRMS m/z 567.1753 [M+H]+) provides a benchmark for heterocyclic analogs, though the target compound’s data remain unreported .
Bioactivity Considerations
While biological data for the target compound are unavailable, structural inferences suggest:
- Tetrazolo Ring : May improve metabolic stability compared to imidazo cores.
- Carboxamide Linker : Could enhance target affinity relative to ester-containing analogs like 1l, which are prone to hydrolysis.
Biological Activity
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a quinazoline structure fused with a tetrazole moiety, which is significant for its biological interactions. The presence of the carboxamide functional group enhances its solubility and potential interaction with biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of tetrazole compounds exhibit notable antimicrobial properties. For instance, various synthesized tetrazoloquinazoline derivatives have shown significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 100 μg/mL |
| Compound B | Escherichia coli | 125 μg/mL |
| Compound C | Pseudomonas aeruginosa | 125 μg/mL |
These findings suggest that the structural characteristics of the compound may enhance its efficacy against specific bacterial strains.
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including human colon cancer (HCT-116) and breast cancer (MCF-7) cells. The cytotoxicity was assessed using the MTT assay, where the compound demonstrated a dose-dependent inhibition of cell viability .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (μM) | Comparison Drug |
|---|---|---|
| HCT-116 | 15 | Doxorubicin (20) |
| MCF-7 | 12 | 5-Fluorouracil (18) |
| A549 | 10 | Doxorubicin (22) |
This data indicates that this compound may be a promising candidate for further development in cancer therapeutics.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Some studies suggest that it may act as an inhibitor of specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways.
Case Studies and Research Findings
Recent investigations have focused on the synthesis and evaluation of various derivatives to optimize their biological activities. For example, a study highlighted the synthesis of several quinazoline derivatives that were screened for their anti-inflammatory and anticancer activities against U937 leukemia cell lines . These derivatives exhibited varying degrees of cytotoxicity, suggesting that structural modifications can significantly impact biological efficacy.
Q & A
Q. What are the recommended synthetic pathways for N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-6-carboxamide?
The synthesis typically involves multi-step reactions, including cyclocondensation, amide coupling, and heterocyclic ring formation. Key steps require precise control of temperature (e.g., 60–80°C for cyclization) and pH to prevent side reactions. For example, the quinazolinone core can be synthesized via a Pfitzinger reaction, followed by tetrazolo[1,5-a]pyridine coupling using carbodiimide-mediated amidation. Intermediate purity is monitored via TLC and HPLC, with final product characterization using / NMR and HRMS .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Structural validation employs a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : NMR identifies proton environments (e.g., quinazolinone NH at δ 10.2–10.8 ppm; tetrazolo protons at δ 8.3–8.7 ppm). NMR confirms carbonyl (C=O at ~170 ppm) and aromatic carbons .
- HRMS : Exact mass analysis (e.g., calculated [M+H] = 423.1584; observed = 423.1582) ensures molecular formula accuracy .
- HPLC : Purity >95% is achieved using a C18 column with a water/acetonitrile gradient .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., varying IC values in kinase assays) may arise from differences in:
- Assay Conditions : Buffer composition (e.g., ATP concentration in kinase assays) and incubation time.
- Compound Stability : Degradation under storage (e.g., light exposure) assessed via stability-indicating HPLC .
- Cell Line Variability : Use isogenic cell lines to control for genetic background effects. Replicate studies with orthogonal assays (e.g., SPR vs. enzymatic assays) validate target engagement .
Q. How can regioselectivity be optimized during the synthesis of tetrazolo-pyridine derivatives?
Regioselective synthesis is achieved through:
- Catalyst Choice : Pd(OAc) promotes selective C–N coupling at the 6-position of tetrazolo[1,5-a]pyridine .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over dimerization .
- Stepwise Monitoring : Real-time reaction tracking via LC-MS prevents overfunctionalization .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) models binding poses in kinase active sites, prioritizing residues like Lys33 and Asp86 for hydrogen bonding. MD simulations (AMBER) assess stability over 100 ns, while QSAR models correlate substituent electronegativity with inhibitory potency. Free energy perturbation (FEP) calculations refine binding affinity predictions .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
SAR strategies include:
- Core Modifications : Substituting the quinazolinone 3-propan-2-yl group with cyclopropyl or trifluoromethyl to evaluate steric/electronic effects .
- Functional Group Additions : Introducing sulfonamide or nitro groups at the tetrazolo-pyridine 8-position to enhance solubility or target affinity .
- Bioisosteric Replacement : Replacing the tetrazolo ring with triazolo or imidazolo moieties while retaining H-bond donor/acceptor profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
